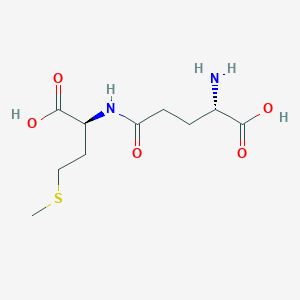

H-Glu(Met-OH)-OH

Description

gamma-Glutamylmethionine has been reported in Saccharomyces cerevisiae with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-8(13)3-2-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNSKRXMANOPQY-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315153 | |

| Record name | γ-Glutamylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17663-87-5 | |

| Record name | γ-Glutamylmethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17663-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Glutamylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-Glutamylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 - 231 °C | |

| Record name | gamma-Glutamylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

H-Glu(Met-OH)-OH: A Comprehensive Technical Guide to its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(Met-OH)-OH, also known as γ-L-Glutamyl-L-methionine sulfoxide (B87167), is a dipeptide of significant interest in various scientific fields, including biochemistry and drug development. As a derivative of the essential amino acid methionine, its sulfoxide form plays a crucial role in cellular processes related to oxidative stress and signal transduction. This technical guide provides an in-depth overview of the chemical properties of this compound, methodologies for its study, and its role in biological pathways.

Chemical and Physical Properties

This compound is a dipeptide with the molecular formula C10H18N2O6S.[1] Its structure consists of a glutamic acid residue linked via its gamma-carboxyl group to the amino group of methionine sulfoxide. This linkage is a key feature, distinguishing it from peptides formed through the alpha-carboxyl group.

Physicochemical Data

Quantitative data for this compound is primarily based on computational predictions. Experimental determination of these properties is crucial for its application in research and development.

| Property | Predicted Value | Reference |

| Molecular Weight | 294.33 g/mol | [1] |

| Water Solubility | 21 g/L | |

| logP | -5.6 | |

| pKa (Strongest Acidic) | 1.65 | |

| pKa (Strongest Basic) | 9.11 |

Experimental Protocols

Synthesis and Purification

A general one-pot procedure for the synthesis of γ-glutamyl derivatives of sulfur-containing amino acids, including methionine, has been described and can be adapted for this compound.[2] The key is the selective acylation of the amino acid with N-phthaloyl-L-glutamic acid anhydride (B1165640). Subsequent oxidation of the methionine residue would be required to obtain the sulfoxide form.

Synthesis of N-Phthaloyl-L-glutamic Acid Anhydride:

-

A mixture of L-glutamic acid and phthalic anhydride is heated to 140 °C.

-

After cooling to approximately 100 °C, acetic anhydride is added, and the mixture is stirred at 105 °C.

-

The resulting N-phthaloyl-L-glutamic acid anhydride can be isolated and used in the subsequent step.[2]

Acylation and Deprotection:

-

The N-phthaloyl-L-glutamic acid anhydride is reacted with methionine in a suitable solvent such as N,N-dimethylformamide (DMF).

-

The phthaloyl protecting group is then removed using hydrazine (B178648) hydrate.

-

The resulting γ-glutamyl-methionine can be precipitated and purified.[2]

Oxidation to Sulfoxide:

-

The purified γ-glutamyl-methionine is then oxidized to its sulfoxide form. This can be achieved using mild oxidizing agents such as hydrogen peroxide. Care must be taken to avoid over-oxidation to the sulfone.

Purification: Purification of the final product, this compound, can be achieved using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Solubility Testing

Determining the solubility of this compound in various buffers is essential for its use in biological assays. A general protocol for peptide solubility testing can be followed.[3][4][5][6][7]

Protocol:

-

Begin by attempting to dissolve a small amount of the lyophilized peptide in sterile, distilled water.

-

If the peptide is not soluble in water, the overall charge of the peptide at neutral pH should be considered. This compound has two carboxylic acid groups and one primary amine, making it acidic.

-

For acidic peptides, if insoluble in water, a dilute aqueous basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) can be used to aid dissolution.

-

If the peptide remains insoluble, organic co-solvents such as dimethyl sulfoxide (DMSO), followed by dilution with the aqueous buffer, can be tested.

-

Sonication can be used to aid dissolution, but care should be taken to avoid heating the sample, which could lead to degradation.[5]

pKa Determination

The acid dissociation constants (pKa) of the ionizable groups in this compound are critical for understanding its charge state at different pH values. Capillary electrophoresis and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for pKa determination of peptides.[8][9]

Capillary Electrophoresis Protocol:

-

The effective electrophoretic mobility of this compound is measured over a range of pH values.

-

The pKa values are then determined by fitting the mobility data to the appropriate theoretical model.[9]

NMR Spectroscopy Protocol:

-

1D or 2D NMR spectra of this compound are acquired at various pH values.

-

The chemical shifts of protons adjacent to the ionizable groups (the α-amino group and the two carboxyl groups) are monitored.

-

The pKa is determined by fitting the chemical shift data to the Henderson-Hasselbalch equation.[8]

Stability Analysis

A stability-indicating HPLC method is crucial to determine the shelf-life of this compound solutions and to identify degradation products.

RP-HPLC Protocol:

-

An RP-HPLC method is developed to achieve good separation of the parent peptide from potential degradation products. A C18 column is typically used with a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).[10]

-

The stability of this compound is assessed by incubating solutions at different pH values and temperatures over time.

-

At each time point, an aliquot is analyzed by HPLC to quantify the remaining parent peptide and any new peaks corresponding to degradation products.

-

Forced degradation studies (e.g., exposure to strong acid, base, oxidizing agents, and light) should be performed to identify potential degradation pathways and to validate the stability-indicating nature of the method.

Role in Signaling Pathways

This compound is not known to be a direct signaling molecule itself. However, as a methionine sulfoxide-containing peptide, it is a substrate for the ubiquitous Methionine Sulfoxide Reductase (Msr) system. This enzymatic system plays a critical role in repairing oxidative damage to proteins and is increasingly recognized as a modulator of signal transduction pathways.[11]

The Msr system consists of two main enzymes, MsrA and MsrB, which stereospecifically reduce the S- and R-diastereomers of methionine sulfoxide, respectively.[11][12][13][14] The oxidation of methionine residues in proteins can alter their function, and the subsequent reduction by Msr can reverse this effect, thereby regulating cellular signaling.

Methionine Sulfoxide Reductase (Msr) Pathway

The following diagram illustrates the general cycle of methionine oxidation and reduction, a key pathway in cellular redox homeostasis.

Caption: General catalytic cycle of the Methionine Sulfoxide Reductase (Msr) system.

Experimental Workflows

The characterization of this compound and its biological effects requires a systematic workflow integrating various analytical techniques.

Peptide Characterization Workflow

A typical workflow for the comprehensive characterization of a synthesized peptide like this compound is outlined below.

References

- 1. gamma-L-Glutamyl-L-methionine sulfoxide | C10H18N2O6S | CID 13894653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jpt.com [jpt.com]

- 4. biobasic.com [biobasic.com]

- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 6. genscript.com [genscript.com]

- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 8. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Emerging roles for methionine metabolism in immune cell fate and function [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. molbiolcell.org [molbiolcell.org]

- 14. Methionine sulfoxide reductase A is a stereospecific methionine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to γ-L-Glutamyl-L-methionine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of γ-L-Glutamyl-L-methionine. The information is tailored for professionals in research and drug development who require detailed technical data and experimental protocols.

Chemical Structure and Identification

γ-L-Glutamyl-L-methionine, systematically named (2S)-2-amino-5-[[(1S)-1-carboxy-3-(methylsulfanyl)propyl]amino]-5-oxopentanoic acid, is a dipeptide formed from L-glutamic acid and L-methionine. The linkage between the two amino acids is an isopeptide bond between the γ-carboxyl group of the glutamic acid side chain and the α-amino group of methionine. This is distinct from the more common α-peptide bond.

Molecular Formula: C₁₀H₁₈N₂O₅S

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for γ-L-Glutamyl-L-methionine is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 278.33 g/mol |

| CAS Number | 17663-87-5 |

| Predicted pKa Values | The pKa values for the ionizable groups are estimated to be around 2.1 for the α-carboxyl group of methionine, 3.5-4.3 for the α-carboxyl and γ-carboxyl groups of glutamic acid, and 9.2-9.8 for the α-amino groups. |

| Solubility | As a dipeptide with charged groups, it is expected to be soluble in water and aqueous buffers. Solubility in organic solvents is likely to be low. For hydrophobic peptides, dissolution can be aided by small amounts of DMSO or DMF followed by dilution in an aqueous buffer[1][2][3][4]. |

| ¹H NMR (Predicted) | Predicted chemical shifts (in ppm, relative to a reference) would show signals corresponding to the α-hydrogens of both amino acid residues, the methylene (B1212753) groups in the side chains, and the methyl group of methionine. |

| ¹³C NMR (Predicted) | Predicted chemical shifts would include signals for the carbonyl carbons of the peptide bond and carboxyl groups, the α-carbons, the methylene carbons of the side chains, and the methyl carbon of methionine. |

| Mass Spectrometry | The protonated molecule [M+H]⁺ would have an m/z of approximately 279.10. Characteristic fragmentation patterns for γ-glutamyl peptides include the loss of the methionine residue to yield a fragment with m/z 130, and the absence of a significant water loss peak, which distinguishes it from α-linked isomers[5][6]. |

| Infrared Spectroscopy | Expected characteristic absorption bands would include N-H stretching (around 3300 cm⁻¹), C=O stretching of the carboxylic acid and amide groups (around 1650-1750 cm⁻¹), and C-N stretching. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of γ-L-Glutamyl-L-methionine are provided below.

This protocol outlines a standard manual Fmoc/tBu-based solid-phase synthesis approach.

-

Resin Preparation: Start with a pre-loaded Fmoc-L-methionine resin (e.g., Wang or 2-chlorotrityl chloride resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the methionine residue by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

-

Coupling: Activate the γ-carboxyl group of a protected L-glutamic acid derivative (e.g., Fmoc-L-Glu(OtBu)-OH). Use a coupling agent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups and cleave the dipeptide from the resin.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized γ-L-Glutamyl-L-methionine using mass spectrometry and NMR spectroscopy.

This method utilizes the transpeptidation activity of γ-glutamyltranspeptidase (GGT).

-

Reaction Setup: Prepare a reaction mixture containing a γ-glutamyl donor (e.g., L-glutamine or glutathione), L-methionine as the acceptor, and purified γ-glutamyltranspeptidase enzyme in a suitable buffer (e.g., Tris-HCl, pH 8-9).

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37°C) for a sufficient period (e.g., several hours to overnight) to allow for the synthesis of the dipeptide.

-

Reaction Termination: Stop the reaction by heat inactivation of the enzyme or by adding an acid (e.g., trichloroacetic acid) to precipitate the enzyme.

-

Purification: Remove the precipitated enzyme by centrifugation. Purify the γ-L-Glutamyl-L-methionine from the supernatant using ion-exchange chromatography or RP-HPLC.[7][8]

-

Analysis: Verify the product using analytical techniques such as LC-MS and NMR.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified dipeptide in a suitable deuterated solvent (e.g., D₂O). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference standard.

-

Mass Spectrometry (MS): Analyze the purified dipeptide using electrospray ionization mass spectrometry (ESI-MS). The sample is typically dissolved in a mixture of water and a volatile organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid).

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

Biological Significance and Signaling Pathway

γ-L-Glutamyl-L-methionine is an intermediate in the γ-glutamyl cycle , a key metabolic pathway for glutathione (B108866) (GSH) synthesis and degradation, and for the transport of amino acids across the cell membrane.[9][10][11]

The diagram below illustrates the steps of the γ-glutamyl cycle and the role of γ-L-Glutamyl-L-methionine within this pathway.

Caption: The γ-Glutamyl Cycle showing the formation and transport of γ-L-Glutamyl-L-methionine.

The cycle begins in the extracellular space where γ-glutamyl transpeptidase (GGT), a membrane-bound enzyme, catalyzes the transfer of the γ-glutamyl moiety from glutathione to an amino acid acceptor, such as methionine, to form γ-L-Glutamyl-L-methionine.[9][12] This dipeptide is then transported into the cell. Inside the cell, γ-glutamyl cyclotransferase acts on the dipeptide to release methionine and convert the glutamyl portion to 5-oxoproline. 5-oxoprolinase then converts 5-oxoproline back to glutamate in an ATP-dependent reaction. The released methionine becomes available for cellular processes, and the glutamate enters the glutathione synthesis pathway to regenerate glutathione, thus completing the cycle.[10][11] This cycle is crucial for maintaining cellular glutathione levels, which is a key antioxidant, and for amino acid transport.

References

- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 3. bachem.com [bachem.com]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. γ-Glutamyl Cycle [flipper.diff.org]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Gamma-L-Glutamyl-L-methionine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-L-Glutamyl-L-methionine sulfoxide (B87167) is a dipeptide of interest in various fields of research due to the roles of gamma-glutamyl peptides and methionine sulfoxide in biological systems. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, detailing both chemical and enzymatic methodologies. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to produce and study this molecule.

Chemical Synthesis Pathways

The chemical synthesis of gamma-L-Glutamyl-L-methionine sulfoxide can be approached through two main strategies: a two-step synthesis involving the formation of the dipeptide followed by oxidation, and a single-pot synthesis utilizing L-methionine sulfoxide as a starting material.

Two-Step Synthesis: Dipeptide Formation and Subsequent Oxidation

This is a well-documented and robust method for obtaining the target compound.

Step 1: Synthesis of gamma-L-Glutamyl-L-methionine

A highly efficient method for the synthesis of the precursor, gamma-L-Glutamyl-L-methionine, has been reported, involving a one-pot reaction from N-phthaloyl-L-glutamic acid anhydride (B1165640) and L-methionine. This approach offers high yields and avoids extensive use of protecting groups.[1]

Experimental Protocol: Synthesis of gamma-L-Glutamyl-L-methionine [1]

-

Preparation of N-phthaloyl-L-glutamic acid anhydride:

-

A mixture of L-glutamic acid and phthalic anhydride is heated to 140 °C.

-

Acetic anhydride is then added, and the mixture is heated at 105 °C.

-

The resulting N-phthaloyl-L-glutamic acid anhydride is isolated.

-

-

One-pot synthesis of gamma-L-Glutamyl-L-methionine:

-

N-phthaloyl-L-glutamic acid anhydride is added to a suspension of L-methionine in dry N,N-dimethylformamide (DMF) at room temperature under a nitrogen atmosphere.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

After completion, water is added, and the N-phthaloyl protecting group is removed by the addition of hydrazine (B178648) hydrate.

-

The final product, gamma-L-Glutamyl-L-methionine, is precipitated with ethanol (B145695) at 0 °C and isolated as a white solid.[1]

-

Quantitative Data:

| Precursor Synthesis Step | Reagents | Conditions | Yield |

| N-phthaloyl-L-glutamic acid anhydride | L-glutamic acid, phthalic anhydride, acetic anhydride | 140 °C, then 105 °C | 52-55% |

| gamma-L-Glutamyl-L-methionine | N-phthaloyl-L-glutamic acid anhydride, L-methionine, hydrazine hydrate | DMF, 22 °C | 98% |

Step 2: Selective Oxidation of Methionine Residue

The sulfur atom in the methionine side chain of the dipeptide is susceptible to selective oxidation to form the sulfoxide. Various mild oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and effective reagent for this transformation.

Experimental Protocol: Oxidation of gamma-L-Glutamyl-L-methionine

-

gamma-L-Glutamyl-L-methionine is dissolved in an appropriate aqueous solvent system.

-

A stoichiometric amount of hydrogen peroxide is added to the solution at a controlled temperature (e.g., room temperature).[2][3]

-

The reaction progress is monitored by a suitable analytical technique, such as HPLC or mass spectrometry, to ensure complete conversion and to minimize over-oxidation to the sulfone.

-

Upon completion, the product can be purified by chromatographic methods.

Diagram of the Two-Step Chemical Synthesis Pathway:

Direct Synthesis Using L-Methionine Sulfoxide

An alternative chemical approach involves the direct incorporation of L-methionine sulfoxide into the dipeptide structure. This method can be advantageous as it avoids the separate oxidation step and potential side reactions. The general procedure would be similar to the synthesis of the non-oxidized dipeptide, with L-methionine being replaced by L-methionine sulfoxide.

Experimental Workflow:

Enzymatic Synthesis Pathway

Enzymatic synthesis offers a potentially greener and more specific route to gamma-L-Glutamyl-L-methionine sulfoxide. The key enzyme for this transformation is γ-glutamyltranspeptidase (GGT).

γ-Glutamyltranspeptidase (GGT)-Catalyzed Synthesis

GGT catalyzes the transfer of a γ-glutamyl moiety from a donor substrate, such as L-glutamine or glutathione, to an acceptor amino acid.[4][5][6][7] While the synthesis of gamma-L-Glutamyl-L-methionine using GGT has been documented, the use of L-methionine sulfoxide as an acceptor substrate is a logical extension. The substrate specificity of GGT is known to be broad, making it likely to accept L-methionine sulfoxide.[4][5][8]

Proposed Experimental Protocol: Enzymatic Synthesis

-

Reaction Setup:

-

A reaction mixture is prepared containing a γ-glutamyl donor (e.g., L-glutamine), an acceptor (L-methionine sulfoxide), and γ-glutamyltranspeptidase in a suitable buffer at an optimal pH.

-

-

Incubation:

-

The reaction is incubated at a controlled temperature with gentle agitation.

-

-

Monitoring and Purification:

-

The formation of the product is monitored by HPLC.

-

Once the reaction reaches equilibrium or completion, the enzyme is denatured (e.g., by heat), and the product is purified from the reaction mixture using chromatographic techniques such as ion-exchange chromatography.

-

Quantitative Data (Hypothetical based on similar reactions):

| Parameter | Value |

| Enzyme | γ-Glutamyltranspeptidase (e.g., from E. coli or Bacillus subtilis) |

| γ-Glutamyl Donor | L-Glutamine |

| Acceptor | L-Methionine Sulfoxide |

| pH | 8.0 - 10.0 |

| Temperature | 25 - 37 °C |

| Potential Yield | Moderate to High (dependent on enzyme activity and substrate concentrations) |

Diagram of the Enzymatic Synthesis Pathway:

Conclusion

Both chemical and enzymatic routes are viable for the synthesis of gamma-L-Glutamyl-L-methionine sulfoxide. The two-step chemical synthesis is a well-established method with high yields for the precursor dipeptide. The direct chemical synthesis using L-methionine sulfoxide offers a more streamlined approach. The enzymatic synthesis using γ-glutamyltranspeptidase presents an attractive alternative that is potentially more environmentally friendly and highly specific. The choice of synthesis pathway will depend on the specific requirements of the research, including desired scale, purity, and available resources. Further optimization of the proposed enzymatic route could lead to an efficient and sustainable production method for this important dipeptide.

References

- 1. Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure [mdpi.com]

- 2. Reactome | Methionine is oxidised to methionine sulfoxide [reactome.org]

- 3. Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gamma-glutamyl compounds: substrate specificity of gamma-glutamyl transpeptidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Role of H-Glu(Met-OH)-OH in Cellular Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the identification and characterization of novel antioxidant compounds is of paramount importance in the development of new therapeutic strategies. This technical guide provides an in-depth exploration of the potential role of H-Glu(Met-OH)-OH (γ-L-Glutamyl-L-methionine sulfoxide), a dipeptide composed of glutamic acid and methionine sulfoxide (B87167), in mitigating cellular oxidative stress. Drawing upon the known biological activities of its constituent amino acids and related γ-glutamyl peptides, this document outlines the hypothesized mechanisms of action, presents a framework for its experimental evaluation, and discusses its potential as a modulator of the Keap1-Nrf2 antioxidant response pathway. While direct experimental evidence on this compound is emerging, this guide serves as a comprehensive resource for researchers investigating its therapeutic potential.

Introduction to this compound and Oxidative Stress

1.1. The Chemistry of this compound

This compound, or γ-L-Glutamyl-L-methionine sulfoxide, is a dipeptide with the molecular formula C₁₀H₁₈N₂O₆S[1]. It is formed through a peptide bond between the γ-carboxyl group of glutamic acid and the amino group of methionine sulfoxide. Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by ROS, resulting in the formation of methionine sulfoxide[2][3]. This oxidation is a reversible process, with the enzyme methionine sulfoxide reductase capable of reducing methionine sulfoxide back to methionine, thus playing a crucial role in cellular antioxidant defense[2][3][4]. The presence of the sulfoxide group in this compound suggests its potential involvement in redox cycling and the scavenging of reactive oxygen species.

1.2. Cellular Oxidative Stress: A Brief Overview

Oxidative stress arises from an excessive accumulation of ROS, which include superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). These highly reactive molecules can inflict damage upon crucial cellular components such as DNA, lipids, and proteins, leading to cellular dysfunction and, ultimately, cell death[5]. To counteract the detrimental effects of ROS, cells have evolved a sophisticated antioxidant defense system. This system comprises both enzymatic and non-enzymatic components. Key antioxidant enzymes include superoxide dismutase (SOD), which converts superoxide anions to hydrogen peroxide; catalase (CAT) and glutathione (B108866) peroxidase (GPx), which detoxify hydrogen peroxide[6]. A central player in the cellular antioxidant response is the Keap1-Nrf2 signaling pathway, which upregulates the expression of a battery of antioxidant and cytoprotective genes[7].

Hypothesized Mechanisms of Action of this compound

Based on the properties of its constituent amino acids and related compounds, this compound is hypothesized to mitigate cellular oxidative stress through several mechanisms:

-

Direct ROS Scavenging: The sulfoxide moiety of the methionine residue may directly interact with and neutralize various ROS, thereby reducing their damaging effects.

-

Modulation of Antioxidant Enzyme Activity: this compound, or its metabolites, may enhance the activity of key antioxidant enzymes such as SOD, CAT, and GPx.

-

Activation of the Keap1-Nrf2 Pathway: Both glutamic acid and methionine have been implicated in the regulation of the Nrf2 pathway[8][9]. It is plausible that this compound could activate this pathway, leading to a coordinated upregulation of cellular antioxidant defenses.

-

Provision of Substrates for Glutathione Synthesis: Upon cellular uptake and metabolism, this compound could release glutamic acid and methionine, which are precursors for the synthesis of glutathione (GSH), a major intracellular antioxidant[2].

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely available in the literature, the following tables present hypothetical data based on the expected antioxidant properties of γ-glutamyl peptides. These tables are intended to serve as a template for organizing experimental results.

Table 1: In Vitro Antioxidant Capacity of this compound (Hypothetical Data)

| Assay | This compound (IC₅₀/ORAC Value) | Positive Control (e.g., Trolox) |

| DPPH Radical Scavenging Assay | 150 µM | 50 µM |

| ABTS Radical Scavenging Assay | 120 µM | 40 µM |

| Oxygen Radical Absorbance Capacity (ORAC) | 2.5 µM Trolox Equivalents/µM | 1.0 µM Trolox Equivalents/µM |

Table 2: Effect of this compound on Cell Viability under Oxidative Stress (Hypothetical Data)

| Cell Line | Oxidative Stressor | This compound (EC₅₀) | Positive Control (e.g., N-acetylcysteine) |

| SH-SY5Y (Human Neuroblastoma) | H₂O₂ (100 µM) | 75 µM | 25 µM |

| HepG2 (Human Hepatocellular Carcinoma) | tert-butyl hydroperoxide (200 µM) | 90 µM | 30 µM |

Table 3: Effect of this compound on Antioxidant Enzyme Activity (Hypothetical Data)

| Enzyme | Cell Line | Fold Increase in Activity (at 100 µM this compound) |

| Superoxide Dismutase (SOD) | SH-SY5Y | 1.8 |

| Catalase (CAT) | SH-SY5Y | 1.5 |

| Glutathione Peroxidase (GPx) | SH-SY5Y | 2.0 |

Signaling Pathways

4.1. The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular redox homeostasis. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby inducing the expression of a wide array of antioxidant and cytoprotective proteins.

Experimental Protocols

The following protocols provide a framework for investigating the role of this compound in cellular oxidative stress.

5.1. Cell Culture and Treatment

-

Cell Lines: Human cell lines relevant to oxidative stress-related diseases, such as SH-SY5Y (neuroblastoma), HepG2 (hepatocarcinoma), or primary cell cultures.

-

Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: Dissolve this compound in a suitable solvent (e.g., sterile phosphate-buffered saline) to prepare a stock solution. Further dilute in culture medium to the desired final concentrations for treatment.

-

Induction of Oxidative Stress: Treat cells with an appropriate oxidative stressor, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP), at a concentration and duration determined by preliminary dose-response experiments to induce a significant but sub-lethal level of cytotoxicity.

-

Treatment Protocol: Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 2-24 hours) before exposing them to the oxidative stressor.

5.2. Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method for measuring intracellular ROS.

-

Principle: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Procedure:

-

Plate cells in a 96-well black, clear-bottom plate.

-

Following treatment with this compound and the oxidative stressor, wash the cells with PBS.

-

Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

5.3. Assessment of Antioxidant Enzyme Activities

Commercial assay kits are readily available for measuring the activities of SOD, CAT, and GPx. The general principles are outlined below.

-

Superoxide Dismutase (SOD) Activity Assay: This assay often utilizes a system that generates superoxide radicals, which then react with a detector molecule to produce a colored or fluorescent product. The activity of SOD in the sample is determined by its ability to inhibit this reaction[10].

-

Catalase (CAT) Activity Assay: Catalase activity is typically measured by monitoring the decomposition of its substrate, hydrogen peroxide. This can be done by directly measuring the decrease in H₂O₂ absorbance at 240 nm or by using a colorimetric assay where unreacted H₂O₂ reacts with a probe to generate a colored product[11].

-

Glutathione Peroxidase (GPx) Activity Assay: GPx activity is commonly assayed by a coupled reaction system. GPx catalyzes the reduction of an organic hydroperoxide by glutathione (GSH), which is then oxidized to GSSG. The GSSG is subsequently reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity[12].

5.4. Western Blot Analysis of the Keap1-Nrf2 Pathway

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against Nrf2, Keap1, and downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Detection: Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

This compound represents a promising yet understudied molecule in the context of cellular oxidative stress. Its chemical structure, containing both a γ-glutamyl moiety and a methionine sulfoxide residue, strongly suggests a potential role in the cellular antioxidant defense system. The hypothesized mechanisms of action, including direct ROS scavenging, modulation of antioxidant enzymes, and activation of the Keap-Nrf2 pathway, provide a solid foundation for future research.

To fully elucidate the therapeutic potential of this compound, further investigations are warranted. These should include:

-

Quantitative assessment of its antioxidant capacity using a battery of in vitro assays.

-

Cell-based studies to confirm its cytoprotective effects against various oxidative stressors and to delineate the underlying molecular mechanisms.

-

In-depth investigation of its interaction with the Keap1-Nrf2 pathway , including studies on Nrf2 nuclear translocation and target gene expression.

-

In vivo studies in animal models of oxidative stress-related diseases to evaluate its efficacy and safety.

The comprehensive experimental framework provided in this guide offers a roadmap for researchers to systematically explore the role of this compound in cellular oxidative stress and to unlock its potential as a novel therapeutic agent.

References

- 1. gamma-L-Glutamyl-L-methionine sulfoxide | C10H18N2O6S | CID 13894653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative Stress: Glutathione and Its Potential to Protect Methionine-35 of Aβ Peptide from Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine in proteins defends against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coordinate Regulation of Glutathione Biosynthesis and Release by Nrf2-Expressing Glia Potently Protects Neurons from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. l-Methionine activates Nrf2-ARE pathway to induce endogenous antioxidant activity for depressing ROS-derived oxidative stress in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of some antioxidant enzyme activities (SOD and GPX) and their polymorphisms (MnSOD2 Ala9Val, GPX1 Pro198Leu) in fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction Between Methionine Sulfoxide Reductase and H-Glu(Met-OH)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible oxidation of methionine to methionine sulfoxide (B87167) (MetO) is a critical post-translational modification involved in cellular regulation, antioxidant defense, and the pathogenesis of various diseases. The repair of this modification is catalyzed by the methionine sulfoxide reductase (Msr) family of enzymes, primarily MsrA and MsrB, which exhibit stereospecificity for the S and R epimers of MetO, respectively. This technical guide provides a comprehensive overview of the interaction between Msr enzymes and the model dipeptide substrate, H-Glu(Met-OH)-OH (γ-glutamyl-methionine sulfoxide). While specific kinetic and binding data for this exact dipeptide are not extensively available in the current literature, this guide consolidates data from analogous peptide substrates to provide a robust framework for understanding this fundamental biochemical interaction. Detailed experimental protocols for characterizing this interaction using state-of-the-art techniques are provided, along with visualizations of relevant signaling pathways where methionine oxidation plays a key regulatory role.

Introduction to Methionine Sulfoxide Reductases

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO). This oxidation can alter protein structure and function. The Msr system is a crucial cellular defense mechanism that reduces MetO back to methionine, thereby repairing oxidative damage and regulating protein function.

There are two main families of Msr enzymes:

-

MsrA: Stereospecifically reduces the S-epimer of methionine sulfoxide (Met(S)O).

-

MsrB: Stereospecifically reduces the R-epimer of methionine sulfoxide (Met(R)O).

Both enzymes are found in nearly all organisms and are vital for cellular homeostasis and defense against oxidative stress.

The Substrate: this compound

The dipeptide this compound, also known as γ-glutamyl-methionine sulfoxide, serves as a simple model substrate for studying the activity of Msr enzymes on peptide-bound MetO. The presence of the glutamic acid residue allows for the investigation of how adjacent amino acids may influence substrate recognition and catalytic efficiency.

Quantitative Data on Msr-Peptide Interactions

Table 1: Kinetic Parameters of MsrA with Various Peptide Substrates

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism |

| Dabsyl-Met(S)O | 250 | 0.15 | 600 | Bovine |

| N-acetyl-Met(S)O | 500 | 0.2 | 400 | E. coli |

| Z-L-Met(S)O-L-Phe-OH | 120 | 0.08 | 667 | Human |

| Oxidized Calmodulin | 5.2 | 0.12 | 23,000 | Human |

Note: Data are compiled from various sources and experimental conditions may differ. Dabsyl and Z are blocking groups.

Table 2: Kinetic Parameters of MsrB with Various Peptide Substrates

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism |

| Dabsyl-Met(R)O | 38 | 0.02 | 526 | Streptococcus pneumoniae[1] |

| N-acetyl-Met(R)O | 170 | 0.01 | 59 | Human |

| Oxidized Calmodulin | 4.5 | 0.09 | 20,000 | Human |

| Z-L-Met(R)O-L-Phe-OH | 90 | 0.05 | 556 | Human |

Note: Data are compiled from various sources and experimental conditions may differ. Dabsyl and Z are blocking groups.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction between Msr enzymes and this compound.

High-Performance Liquid Chromatography (HPLC)-Based Enzyme Activity Assay

This protocol describes a common method for determining the kinetic parameters of Msr enzymes.

Workflow for HPLC-Based Msr Activity Assay

References

The Biology and Biochemistry of γ-Glutamyl Dipeptides: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-glutamyl (γ-glutamyl) dipeptides, a unique class of biomolecules characterized by an isopeptide bond, play a pivotal role in cellular metabolism, antioxidant defense, and intercellular signaling. Historically overshadowed by the well-known tripeptide glutathione (B108866) (GSH), recent research has illuminated the diverse and critical functions of these dipeptides. This technical guide provides an in-depth exploration of the history, discovery, biosynthesis, and physiological significance of γ-glutamyl dipeptides. It details the enzymatic machinery responsible for their formation and degradation, with a focus on γ-glutamylcysteine synthetase (GCS) and γ-glutamyltransferase (GGT). Furthermore, this guide delves into their roles as signaling molecules, particularly through the activation of the calcium-sensing receptor (CaSR). Comprehensive experimental protocols for the synthesis, quantification, and functional analysis of these dipeptides are provided to facilitate further research and drug development in this burgeoning field.

A Historical Perspective: The Unraveling of the γ-Glutamyl World

The journey into the world of γ-glutamyl peptides began with the study of glutathione (γ-L-glutamyl-L-cysteinyl-glycine), the most abundant non-protein thiol in mammalian cells. The unusual γ-glutamyl linkage in GSH sparked curiosity about its synthesis and degradation. A pivotal moment in this discovery was the identification of γ-glutamylcysteine as the immediate precursor to glutathione.[1]

In the 1970s, the work of Alton Meister and his colleagues was instrumental in elucidating the "γ-glutamyl cycle," a metabolic pathway proposed to be involved in amino acid transport across cell membranes.[2] This cycle highlighted the central role of γ-glutamyl transpeptidase (GGT), an enzyme capable of transferring the γ-glutamyl moiety from GSH to other amino acids, thereby forming various γ-glutamyl dipeptides.[3] Initially, these dipeptides were viewed primarily as intermediates in GSH metabolism and amino acid salvage. However, subsequent research has revealed their broader physiological significance, including their roles in kokumi taste sensation and as signaling molecules.[4]

Biosynthesis and Metabolism: The Enzymatic Machinery

The synthesis and degradation of γ-glutamyl dipeptides are tightly regulated by two key enzymes: γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL), and γ-glutamyltransferase (GGT).

Intracellular Synthesis by γ-Glutamylcysteine Synthetase (GCS/GCL)

GCS is the rate-limiting enzyme in the de novo synthesis of glutathione.[5][6] It catalyzes the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine in an ATP-dependent reaction.[6] Due to its broad substrate specificity, GCS can also ligate glutamate to other amino acids, leading to the intracellular production of a variety of γ-glutamyl dipeptides, especially when the availability of cysteine is limited.[7][8]

The animal GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[5] The GCLC subunit possesses all the catalytic activity, while the GCLM subunit enhances its catalytic efficiency.[5]

Extracellular Synthesis and Degradation by γ-Glutamyltransferase (GGT)

GGT is a membrane-bound enzyme with its active site facing the extracellular space.[9][10] It plays a crucial role in the catabolism of extracellular GSH. GGT catalyzes two primary reactions:

-

Hydrolysis: It can hydrolyze the γ-glutamyl bond of GSH and other γ-glutamyl compounds, releasing glutamate.

-

Transpeptidation: It can transfer the γ-glutamyl moiety from a donor (like GSH) to an acceptor, which can be an amino acid or another peptide, to form new γ-glutamyl dipeptides.[9][11]

This transpeptidation reaction is a major source of extracellular γ-glutamyl dipeptides. The balance between hydrolysis and transpeptidation is influenced by the concentration of acceptor amino acids.

Physiological Roles of γ-Glutamyl Dipeptides

Beyond their role in GSH metabolism, γ-glutamyl dipeptides have emerged as important players in various physiological processes.

The γ-Glutamyl Cycle and Amino Acid Transport

The γ-glutamyl cycle, as originally proposed, involves the GGT-mediated formation of γ-glutamyl amino acids extracellularly, which are then transported into the cell.[3][12] Inside the cell, the γ-glutamyl moiety is cleaved, releasing the free amino acid. While the universality of this cycle for amino acid transport is debated, it is evident that the kidney has a relatively specific transport system for γ-glutamyl amino acids.[12][13]

Figure 1: The γ-Glutamyl Cycle.

Signaling via the Calcium-Sensing Receptor (CaSR)

A significant recent discovery is the role of γ-glutamyl dipeptides as allosteric modulators of the calcium-sensing receptor (CaSR).[7][14] The CaSR is a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[15] γ-Glutamyl peptides, including glutathione and various dipeptides, act as positive allosteric modulators of the CaSR, enhancing its sensitivity to extracellular calcium.[7][14] This interaction leads to downstream signaling events, including the mobilization of intracellular calcium and the suppression of intracellular cAMP levels.[7][14] This signaling pathway is implicated in various physiological processes, including the regulation of parathyroid hormone (PTH) secretion.[7][14]

Figure 2: γ-Glutamyl Dipeptide Signaling via CaSR.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and transport of γ-glutamyl dipeptides.

Table 1: Kinetic Properties of γ-Glutamyltransferase (GGT)

| Substrate/Parameter | Organism/Source | Km (mM) | Vmax | Reference |

| L-γ-glutamyl-p-nitroanilide (Donor) | Rat Kidney | 2.02 (autotranspeptidation) | - | [16] |

| Glycyl-glycine (Acceptor) | Rat Kidney | 8.56 (transpeptidation) | - | [16] |

| L-γ-glutamyl-3-carboxy-4-nitroanilide (Donor) | Human Liver | - | - | [4] |

| Reduced Glutathione (GSH) | Human GGT1 | 0.011 | - | [17] |

| Oxidized Glutathione (GSSG) | Human GGT1 | 0.009 | - | [17] |

| Leukotriene C4 | Human GGT1 | 0.0108 | - | [17] |

| Reduced Glutathione (GSH) | Human GGT5 | 0.011 | - | [17] |

| Oxidized Glutathione (GSSG) | Human GGT5 | 0.043 | - | [17] |

| Leukotriene C4 | Human GGT5 | 0.0102 | - | [17] |

Table 2: Kinetic Properties of Glutamate-Cysteine Ligase (GCL)

| Substrate/Parameter | Organism/Source | Km | Vmax | Reference |

| Holoenzyme with hGLCLC-C553G mutant | Human | - | 110 ± 12 µmol/h per mg | [18] |

| Wild-type Holoenzyme | Human | - | 370 ± 20 µmol/h per mg | [18] |

Table 3: Concentration of γ-Glutamyl Dipeptides in HeLa Cells

| Dipeptide | Concentration (pmol/mg protein) | Reference |

| γ-glutamylisoleucine | 1.92 ± 0.06 | [19] |

| γ-glutamylthreonine | 10.8 ± 0.4 | [19] |

| γ-glutamylvaline | 1.96 ± 0.04 | [19] |

Table 4: Transport Properties of γ-Glutamyl Valine (γ-EV) across Caco-2 Monolayers

| Condition | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |

| 1 mM γ-EV | 1.56 × 10⁻⁶ ± 0.7 × 10⁻⁶ | [20] |

| 5 mM γ-EV | 2.5 × 10⁻⁶ ± 0.6 × 10⁻⁶ | [20] |

| + Cytochalasin-D | 4.36 × 10⁻⁶ ± 0.16 × 10⁻⁶ | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments in γ-glutamyl dipeptide research.

Enzymatic Synthesis of γ-Glutamyl Dipeptides

This protocol describes the synthesis of γ-glutamyl dipeptides using bacterial γ-glutamyltransferase.[9][21][22]

Materials:

-

γ-Glutamyltransferase (e.g., from E. coli or B. subtilis)

-

γ-Glutamyl donor (e.g., L-glutamine or GSH)

-

Acceptor amino acid or peptide

-

Reaction buffer (e.g., 100 mM carbonate buffer, pH 10.0)

-

Sanger's reagent (1-fluoro-2,4-dinitrobenzene) for derivatization

-

HPLC system for analysis and purification

-

Dowex 1x8 column for purification (optional)

-

Mass spectrometer and NMR for structure identification

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the γ-glutamyl donor (e.g., 100 mM L-glutamine) and the acceptor amino acid/peptide (e.g., 100 mM) in the reaction buffer.

-

Enzyme Addition: Initiate the reaction by adding a defined activity of γ-glutamyltransferase (e.g., 0.5 U/mL).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C or 37°C) with stirring for a predetermined time (e.g., 3 to 24 hours), which can be optimized by taking periodic samples.

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., 90°C for 10 minutes) or by adding an acid.

-

Analysis and Purification:

-

Derivatize an aliquot of the reaction mixture with Sanger's reagent for HPLC analysis to monitor product formation.

-

Purify the synthesized γ-glutamyl dipeptide from the reaction mixture using preparative HPLC or ion-exchange chromatography (e.g., Dowex 1x8 column).

-

-

Structure Verification: Confirm the structure of the purified dipeptide using mass spectrometry and NMR spectroscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. γ-Glutamyl Cycle [flipper.diff.org]

- 3. quora.com [quora.com]

- 4. Kinetic properties of gamma-glutamyltransferase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 6. Structure, function, and post-translational regulation of the catalytic and modifier subunits of glutamate cysteine ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds | Scilit [scilit.com]

- 9. aem.asm.org [aem.asm.org]

- 10. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 12. Frontiers | The Calcium-Sensing Receptor and the Parathyroid: Past, Present, Future [frontiersin.org]

- 13. Transport of gamma-glutamyl amino acids: role of glutathione and gamma-glutamyl transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Transport of Dietary Anti-Inflammatory Peptide, γ-Glutamyl Valine (γ-EV), across the Intestinal Caco-2 Monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Glu(Met-OH)-OH CAS number and supplier information.

An In-depth Technical Guide to H-Glu(Met-OH)-OH (γ-Glutamyl-methionine sulfoxide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as γ-glutamyl-methionine sulfoxide (B87167), is a dipeptide of significant interest in various scientific fields. This guide provides a comprehensive overview of its chemical properties, supplier information, synthesis, and its roles in taste perception and cellular processes. Detailed experimental protocols and conceptual diagrams are included to facilitate further research and application in drug development and food science.

Chemical Identity and Supplier Information

This compound is the sulfoxide derivative of the dipeptide γ-glutamyl-methionine. The oxidation of the methionine residue introduces a chiral center at the sulfur atom, resulting in two diastereomers.

Chemical Data

| Property | Value |

| CAS Number | 17663-87-5 |

| Molecular Formula | C₁₀H₁₈N₂O₅S |

| Molecular Weight | 278.33 g/mol |

| Alternative Names | γ-Glutamyl-methionine sulfoxide, Gamma-L-Glutamyl-L-methionine sulfoxide |

Supplier Information

| Supplier | Product Name | Catalog Number |

| Bachem AG | This compound | 4000709 |

| MedChemExpress | This compound | HY-145779 |

| Fisher Scientific | Bachem this compound | NC1234567 |

Note: Availability and catalog numbers are subject to change. Please verify with the supplier.

Synthesis of γ-Glutamyl Peptides

The synthesis of γ-glutamyl peptides, including the parent compound γ-glutamyl-methionine, can be achieved through several methods. A general and efficient one-pot procedure for the synthesis of γ-glutamyl derivatives of sulfur-containing amino acids has been reported.[1]

Experimental Protocol: Two-Step, One-Pot Synthesis

This method involves the acylation of the amino acid with N-phthaloyl-L-glutamic acid anhydride (B1165640), followed by the removal of the protecting group.[1]

Step 1: Preparation of N-phthaloyl-L-glutamic acid anhydride

-

L-glutamic acid is reacted with phthalic anhydride at 140°C, with the removal of water by distillation.

-

Acetic anhydride is then added, and the reaction is continued at 105°C to yield N-phthaloyl-L-glutamic acid anhydride.

Step 2: Synthesis of γ-Glutamyl-methionine

-

N-phthaloyl-L-glutamic acid anhydride is dissolved in N,N-dimethylformamide (DMF).

-

L-methionine is added to the solution and stirred at room temperature.

-

After the acylation is complete, hydrazine (B178648) hydrate (B1144303) is added to the reaction mixture to remove the N-phthaloyl protecting group.

-

The final product, γ-glutamyl-methionine, is precipitated and purified.

Oxidation to this compound: The resulting γ-glutamyl-methionine can be selectively oxidized to its sulfoxide form using mild oxidizing agents like hydrogen peroxide under controlled conditions. The extent of oxidation can be monitored using techniques like liquid chromatography-mass spectrometry (LC-MS).[2]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Role in Taste Perception: The "Kokumi" Sensation

This compound and other γ-glutamyl peptides are known as "kokumi" substances.[3][4] They do not have a distinct taste on their own but enhance the five basic tastes (sweet, salty, sour, bitter, and umami) by imparting a sense of richness, mouthfulness, and continuity.[4]

Mechanism of Action: Calcium-Sensing Receptor (CaSR) Activation

The "kokumi" sensation is primarily mediated through the allosteric activation of the calcium-sensing receptor (CaSR), which is expressed in taste bud cells.[4][5][6]

Signaling Pathway

Caption: "Kokumi" taste signaling pathway via CaSR activation.

Experimental Protocol: Sensory Evaluation

-

Panelist Training: Train a panel of sensory experts to recognize and rate the intensity of "kokumi" characteristics (e.g., thickness, mouthfulness, continuity).

-

Sample Preparation: Prepare solutions of basic tastes (e.g., 0.5% monosodium glutamate (B1630785) for umami) with and without the addition of this compound at various concentrations.

-

Evaluation: Panelists taste and rate the samples for the intensity of the basic taste and the "kokumi" attributes.

-

Data Analysis: Statistically analyze the sensory data to determine the effect of this compound on taste perception.

Biological Significance: Methionine Oxidation and Cellular Regulation

The reversible oxidation of methionine to methionine sulfoxide (MetO) is a crucial post-translational modification involved in regulating protein function and protecting against oxidative stress.[7] Methionine residues can act as antioxidants, scavenging reactive oxygen species (ROS) to protect other critical residues and proteins from oxidative damage.[8]

The Methionine Sulfoxide Reductase (Msr) System

The reduction of methionine sulfoxide back to methionine is catalyzed by the methionine sulfoxide reductase (Msr) system, primarily MsrA and MsrB, which are specific for the S and R diastereomers of MetO, respectively.[9] This enzymatic repair mechanism highlights the importance of the methionine oxidation-reduction cycle in cellular homeostasis.

Experimental Protocol: In Vitro Antioxidant Assay

-

Reaction Mixture: Prepare a reaction mixture containing a model peptide or protein susceptible to oxidation.

-

Induction of Oxidation: Induce oxidation using a source of ROS, such as H₂O₂.

-

Treatment: In parallel experiments, add this compound or its parent compound, γ-glutamyl-methionine, to the reaction mixture.

-

Analysis: Use LC-MS to quantify the extent of oxidation of the target peptide/protein in the presence and absence of the test compounds. A reduction in the oxidation of the target molecule in the presence of the γ-glutamyl dipeptides would indicate their antioxidant activity.

Relevance in Drug Development

The unique properties of γ-glutamyl peptides, such as their resistance to gastrointestinal digestion due to the γ-linkage, make them interesting candidates for drug delivery and development.[5] The modulation of the CaSR by these peptides also presents therapeutic opportunities, as this receptor is involved in various physiological processes beyond taste. Furthermore, understanding the role of methionine oxidation and the Msr system in disease pathogenesis, particularly in age-related and neurodegenerative disorders, could open new avenues for therapeutic intervention.[10]

Conclusion

This compound is a multifaceted dipeptide with significant implications in food science and cellular biology. Its role as a "kokumi" taste enhancer is well-documented and mechanistically linked to the activation of the calcium-sensing receptor. Beyond its sensory properties, the reversible oxidation of its methionine residue places it within the critical cellular framework of antioxidant defense and redox regulation. The provided experimental frameworks and conceptual diagrams offer a foundation for researchers to further explore the synthesis, applications, and biological functions of this intriguing molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. The oxidative products of methionine as site and content biomarkers for peptide oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversity of γ- glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Supplementation effects of a kokumi substance, γ-Glu-Val-Gly, on the ingestion of basic taste solutions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methionine sulfoxide and the methionine sulfoxide reductase system as modulators of signal transduction pathways: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide: Calculating the Molecular Weight of H-Glu(Met-OH)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for calculating the molecular weight of the compound H-Glu(Met-OH)-OH, a derivative of glutamic acid and methionine sulfoxide (B87167). Understanding the precise molecular weight is a critical first step in a wide range of research and development applications, including analytical method development, stoichiometric calculations in chemical reactions, and characterization of novel drug candidates.

Chemical Identity and Molecular Formula

The compound is a dipeptide-like molecule where a methionine sulfoxide residue is attached to the side chain of a glutamic acid. The nomenclature "this compound" indicates a glutamic acid molecule with a free amino group (H-), a free alpha-carboxyl group (-OH), and the side chain carboxyl group forming an amide bond with the amino group of methionine sulfoxide.

Based on established chemical databases, the molecular formula for this compound is C₁₀H₁₈N₂O₅S [1].

Experimental Protocols: Molecular Weight Determination

The molecular weight of a compound can be determined experimentally using mass spectrometry. A standard protocol would involve the following steps:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to facilitate ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is calibrated using a known standard.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI). This process generates protonated molecules, [M+H]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

-

Data Interpretation: The most abundant peak in the mass spectrum corresponding to the singly charged, protonated molecule ([M+H]⁺) is identified. The molecular weight (M) is then calculated by subtracting the mass of a proton (approximately 1.007 Da) from the measured m/z value.

Theoretical Calculation of Molecular Weight

The molecular weight can also be calculated theoretically by summing the atomic weights of all the constituent atoms in the molecular formula.

Atomic Weights of Constituent Elements

The standard atomic weights of the elements present in this compound are provided in the table below. These values are based on the isotopic abundances of the elements as determined by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011[2][3][4] |

| Hydrogen | H | 1.008[5][6][7][8][9] |

| Nitrogen | N | 14.007[10][11][12][13][14] |

| Oxygen | O | 15.999[15][16][17][18][19] |

| Sulfur | S | 32.06[20][21][22][23][24] |

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

| Element | Symbol | Number of Atoms | Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 18 | 1.008 | 18.144 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 5 | 15.999 | 79.995 |

| Sulfur | S | 1 | 32.06 | 32.06 |

| Total | 278.323 |

The calculated molecular weight of this compound is 278.323 g/mol . This value is in close agreement with the reported molecular weight of 278.33[1].

Visualization of the Calculation Workflow

The logical flow of the molecular weight calculation can be represented as a diagram.

Caption: Workflow for calculating the molecular weight of this compound.

Signaling Pathway Context (Hypothetical)

While the primary focus of this guide is the calculation of molecular weight, it is important to consider the potential biological context of such a molecule. As a modified dipeptide, this compound could potentially interact with various cellular signaling pathways. For instance, given its components, it might play a role in pathways related to oxidative stress or amino acid metabolism. A hypothetical signaling pathway is illustrated below.

Caption: Hypothetical signaling pathway involving this compound.

This in-depth guide provides the necessary information for researchers and professionals to accurately determine and utilize the molecular weight of this compound in their work. The combination of theoretical calculations and experimental considerations ensures a comprehensive understanding of this fundamental chemical property.

References

- 1. This compound - Bachem AG [bioscience.co.uk]

- 2. byjus.com [byjus.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. quora.com [quora.com]

- 7. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 10. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 11. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 13. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. Nitrogen Definitions and It’s Meaning: [unacademy.com]

- 15. fiveable.me [fiveable.me]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

- 18. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 19. quora.com [quora.com]

- 20. echemi.com [echemi.com]

- 21. Sulfur | Definition, Element, Symbol, Uses, & Facts | Britannica [britannica.com]

- 22. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 23. accessscience.com [accessscience.com]

- 24. Atomic Weights and Isotopic Compositions for Sulfur [physics.nist.gov]

The Crossroads of Amino Acid Metabolism: A Technical Guide to the Interplay of H-Glu(Met-OH)-OH, Glutamic Acid, and Methionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biochemical relationship between the dipeptide H-Glu(Met-OH)-OH (γ-L-Glutamyl-L-methionine sulfoxide), glutamic acid, and methionine metabolism. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. This document details the metabolic pathways, key enzymatic players, and the intricate connections between these three molecules. Furthermore, it furnishes detailed experimental protocols for the synthesis, quantification, and metabolic analysis of this compound, alongside quantitative data where available, to facilitate further research in this area.

Introduction

Glutamic acid and methionine are two proteinogenic amino acids with diverse and critical roles in cellular metabolism. Glutamic acid is a key excitatory neurotransmitter and a central node in amino acid metabolism, while methionine is essential for protein synthesis and as the precursor for the universal methyl donor, S-adenosylmethionine (SAM). The intersection of their metabolic pathways is crucial for cellular homeostasis, redox balance, and epigenetic regulation.

This compound, or γ-L-Glutamyl-L-methionine sulfoxide (B87167), is a dipeptide that directly links the metabolism of these two amino acids. Its formation and degradation are indicative of specific enzymatic activities and cellular states, particularly in response to oxidative stress. Understanding the metabolism of this dipeptide provides a unique window into the interplay between glutamic acid and methionine metabolic pathways.

Chemical and Metabolic Profile

This compound: γ-L-Glutamyl-L-methionine sulfoxide

-

Chemical Structure: this compound is a dipeptide formed through an isopeptide bond between the γ-carboxyl group of glutamic acid and the α-amino group of methionine sulfoxide.

-

Molecular Formula: C₁₀H₁₈N₂O₆S

-

Molar Mass: 294.33 g/mol [1]

Glutamic Acid Metabolism

Glutamic acid metabolism is central to cellular nitrogen and carbon flow. It can be synthesized from α-ketoglutarate, an intermediate of the citric acid cycle, through the action of glutamate (B1630785) dehydrogenase. It serves as a precursor for the synthesis of other amino acids, including glutamine, proline, and arginine, and is a key component of the antioxidant glutathione (B108866) (GSH).

Methionine Metabolism

Methionine metabolism primarily revolves around the methionine cycle and the transsulfuration pathway . The methionine cycle regenerates methionine and produces SAM, which is vital for methylation reactions. The transsulfuration pathway, on the other hand, converts homocysteine, a product of the methionine cycle, into cysteine, another crucial amino acid for GSH synthesis. A key aspect of methionine metabolism is its susceptibility to oxidation, forming methionine sulfoxide (Met-OH). This oxidation can be reversed by the action of methionine sulfoxide reductases (Msrs).[2]

Interconnected Metabolic Pathways

The metabolism of this compound is intricately linked to the metabolic pathways of its constituent amino acids.

Biosynthesis of this compound

The synthesis of γ-glutamyl dipeptides can occur through two primary enzymatic pathways:

-

γ-Glutamylcysteine Synthetase (γ-GCS): This enzyme, which catalyzes the first step in glutathione synthesis, exhibits broad substrate specificity and can ligate glutamic acid to various amino acids, including methionine sulfoxide.

-

γ-Glutamyltransferase (GGT): GGT can transfer the γ-glutamyl moiety from a donor, such as glutathione, to an acceptor amino acid like methionine sulfoxide.

Degradation of this compound